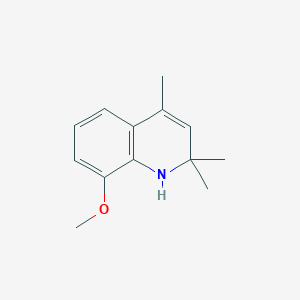

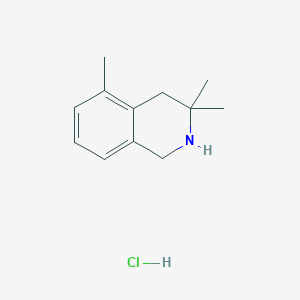

8-甲氧基-2,2,4-三甲基-1,2-二氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

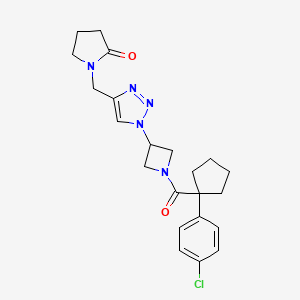

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound that has been used in the synthesis of new azo dyes . These dyes are based on 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and N-substituted tetrazoles .

Synthesis Analysis

A new procedure for the synthesis of azo dyes based on 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and 1- or 2-substituted tetrazoles has been developed . This procedure results in a crucial increase in the yields of the target compounds .Molecular Structure Analysis

The structures of the synthesized dyes containing Me, But, and Ad substituents at the 1 and 2 positions of the tetrazole moiety were established by NMR spectroscopy and X-ray diffraction analysis . The most stable conformations of the dyes depending on the substituent and the solvent were determined .Chemical Reactions Analysis

The electronic absorption spectra in different solvents were characterized experimentally and theoretically . The introduction of electron-donating or -withdrawing groups into the azobenzene molecule and the use of fused aromatic and heterocyclic structures cause a bathochromic shift of the long-wavelength absorption band, an increase in the absorption coefficient of these compounds, and a change in the lifetime of structural isomers .科学研究应用

取代衍生物的合成

- 开发了一种合成取代的 8-(吡唑并[3,4-d]嘧啶-6-基)-2,2,4-三甲基-1,2-二氢喹啉的有效方法,突出了 8-甲氧基-2,2,4-三甲基-1,2-二氢喹啉在创造新化合物中的多功能性 (Medvedeva 等人,2018)。

抗氧化剂和稳定剂特性

- 对 6-乙氧基-2,2,4-三甲基-1,2-二氢喹啉(一种相关化合物)的研究表明了其作为聚合物中抗氧化剂和稳定剂的作用。对其氧化产物进行了分析,提供了对其化学行为和潜在应用的见解 (Taimr 等人,1991)。

光反应动力学

- 研究了水和甲醇光诱导加成到 2,2,4-三甲基-1,2-二氢喹啉的动力学和机理。这项研究有助于了解类似化合物在光照下的化学行为 (Nekipelova 等人,2002)。

抗氧化作用机理

- 详细研究了 6-乙氧基-2,2,4-三甲基-1,2-二氢喹啉与烷基过氧自由基的反应,揭示了其抗氧化作用的机理。这为在类似应用中使用 8-甲氧基-2,2,4-三甲基-1,2-二氢喹啉提供了有价值的信息 (Taimr,1994)。

色谱分析

- 分析了 6-乙氧基-2,2,4-三甲基-1,2-二氢喹啉及其转化产物的色谱行为。这项研究对于了解类似化合物的稳定性和分析至关重要 (Taimr & Prusíková,1991)。

光诱导加成研究

- 对水和甲醇光诱导马氏加成到 2,2,4-三甲基-8-甲氧基-1,2-二氢喹啉的机理进行的研究提供了其在光照下的反应见解,这可能与类似化合物有关 (Nekipelova 等人,2002)。

木本植物的生长刺激剂

- 合成的 6-羟基-2,2,4-三甲基-1,2-二氢喹啉及其衍生物对观赏木本植物生长的影响进行了研究。该应用表明 8-甲氧基-2,2,4-三甲基-1,2-二氢喹啉在农业上的潜在用途 (Vostrikova 等人,2020)。

线粒体呼吸链效应

- 研究了抗氧化剂乙氧基喹啉对线粒体呼吸链中电子传递的抑制作用。了解此类生化相互作用对于评估类似化合物对生物系统的影响至关重要 (Reyes 等人,1995)。

未来方向

The future directions of research on 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline could involve further exploration of its properties and potential applications, particularly in the synthesis of new azo dyes . The development of new synthesis methods could also be a promising area of future research .

作用机制

Target of Action

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is primarily used in the synthesis of azo dyes . The compound’s primary targets are the molecules involved in the dye synthesis process, particularly those that interact with the azo group .

Mode of Action

The compound interacts with its targets through a process known as azo-coupling . This involves the formation of azo dyes through the reaction of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline with 1- or 2-substituted tetrazoles . The resulting azo dyes have different properties depending on the substituents at the 1 and 2 positions of the tetrazole moiety .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of azo dyes . The azo dyes synthesized using this compound can be used in various applications, including textile industries for fiber coloration, coloration of plastics, food industry, and as indicators .

Result of Action

The primary result of the action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is the synthesis of azo dyes with varying properties . These dyes can exhibit different colors and stability depending on the substituents at the 1 and 2 positions of the tetrazole moiety .

Action Environment

The action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be influenced by various environmental factors. For instance, the yield of the target compounds can be significantly increased under certain conditions . Additionally, the stability of the resulting azo dyes can be affected by factors such as light, heat, and pH .

属性

IUPAC Name |

8-methoxy-2,2,4-trimethyl-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUCENDXMOILSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2OC)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)

![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)